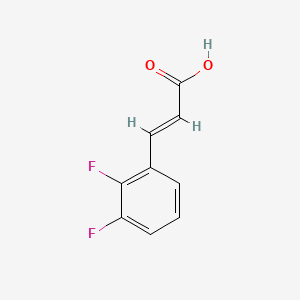

2,3-Difluorocinnamic acid

CAS No.: 207981-48-4; 236746-13-7

Cat. No.: VC6326578

Molecular Formula: C9H6F2O2

Molecular Weight: 184.142

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207981-48-4; 236746-13-7 |

|---|---|

| Molecular Formula | C9H6F2O2 |

| Molecular Weight | 184.142 |

| IUPAC Name | (E)-3-(2,3-difluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |

| Standard InChI Key | NVQHKPLMLCHFSU-SNAWJCMRSA-N |

| SMILES | C1=CC(=C(C(=C1)F)F)C=CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2,3-Difluorocinnamic acid is systematically named (E)-3-(2,3-difluorophenyl)prop-2-enoic acid, reflecting its trans-configuration across the double bond . The stereochemistry is confirmed by its InChIKey (NVQHKPLMLCHFSU-SNAWJCMRSA-N), which encodes the E-isomer . The compound’s planar structure, featuring a conjugated system between the carboxylic acid group and the fluorinated benzene ring, influences its electronic properties and reactivity.

Table 1: Key Molecular Descriptors

The logP value of 2.06 indicates moderate hydrophobicity, suggesting balanced solubility in polar and nonpolar solvents . Its topological polar surface area (TPSA) of 37.3 Ų reflects the presence of hydrogen-bond acceptors (fluorine atoms and carboxylate group), which may influence pharmacokinetic properties .

Physical and Chemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point of 200–202°C, indicative of strong intermolecular forces, likely due to hydrogen bonding and π-π stacking . The predicted boiling point of 281.3°C at 760 mmHg aligns with trends observed in fluorinated aromatic acids, where fluorine substitution increases thermal stability compared to non-fluorinated analogs .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 200–202°C | |

| Boiling Point | 281.3°C at 760 mmHg | |

| Density | 1.45 g/cm³ | |

| Vapor Pressure (25°C) | 0.0017 mmHg | |

| Flash Point | 124°C |

The density of 1.45 g/cm³ and vapor pressure of 0.0017 mmHg at 25°C suggest low volatility, making it suitable for high-temperature applications .

Synthesis and Manufacturing

Synthetic Routes

While explicit details are scarce, synthesis likely follows methodologies for fluorinated cinnamic acids:

-

Perkin Reaction: Condensation of 2,3-difluorobenzaldehyde with acetic anhydride in the presence of a base .

-

Knoevenagel Condensation: Reaction of 2,3-difluorobenzaldehyde with malonic acid using a catalytic amine .

Fluorination may involve electrophilic agents (e.g., Selectfluor®) or directed ortho-metalation strategies.

Purification and Characterization

Purification typically employs recrystallization from ethanol or methanol. Analytical confirmation uses:

-

NMR Spectroscopy: Distinct signals for vinylic protons (~δ 6.3–7.5 ppm) and carboxylic acid (~δ 12 ppm) .

-

IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and O-H (~2500–3000 cm⁻¹) .

-

Mass Spectrometry: Molecular ion peak at m/z 184.034 (exact mass) .

Applications and Research Findings

Pharmaceutical Research

Fluorine atoms enhance bioavailability and binding affinity. Potential applications include:

-

Enzyme Inhibition: Analogous difluorocinnamates inhibit tyrosine kinases and cyclooxygenases.

-

Antimicrobial Agents: Fluorine’s electronegativity disrupts microbial cell membranes.

Materials Science

-

Liquid Crystals: Fluorine substitution improves thermal stability and mesophase behavior.

-

Polymer Additives: Enhances UV resistance in polyesters.

Table 3: Inferred Applications from Analogous Compounds

| Application | Mechanism | Challenge |

|---|---|---|

| Enzyme Inhibitors | Competitive binding at active sites | Low aqueous solubility |

| Herbicides | Disruption of plant auxin pathways | Environmental persistence |

Analytical and Computational Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 7.8 (d, J=16 Hz, 1H, CH=CO), 7.5–7.2 (m, 3H, Ar-H), 6.4 (d, J=16 Hz, 1H, CH=CO) .

Computational Insights

-

Hydrogen Bonding: One donor (COOH) and four acceptors (two F, two O) influence crystal packing .

-

Rotatable Bonds: Two (C=C and COOH), affecting conformational flexibility .

Challenges and Future Directions

Research Gaps

-

Limited in vivo toxicity data.

-

Scalability of synthesis remains unverified.

Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume